ERalpha degrader-2
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Overview
Description
ERalpha degrader-2 is a selective and potent estrogen receptor degrader with anticancer activity. It inhibits estrogen receptor alpha and has an effective concentration for estrogen receptor degradation of 0.3 nanomolar . This compound is used for the prevention and treatment of HER-positive breast cancer .
Preparation Methods
The preparation of ERalpha degrader-2 involves synthetic routes that include the use of a cIAP1 ligand binding group, a linker, and an estrogen receptor alpha binding group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
ERalpha degrader-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ERalpha degrader-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of estrogen receptor alpha and its effects on cellular processes.
Biology: It is used to investigate the role of estrogen receptor alpha in various biological pathways and to study the effects of its degradation on cell proliferation and gene expression.
Medicine: It is used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for the treatment of HER-positive breast cancer.
Industry: It is used in the development of new drugs and therapies targeting estrogen receptor alpha
Mechanism of Action
ERalpha degrader-2 exerts its effects by binding to estrogen receptor alpha and inducing its degradation via the ubiquitin-proteasome system . This process involves the tagging of estrogen receptor alpha with ubiquitin molecules, which signal for its degradation by the proteasome. The degradation of estrogen receptor alpha leads to the inhibition of estrogen receptor signaling pathways, resulting in reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
ERalpha degrader-2 is unique compared to other similar compounds due to its high potency and selectivity for estrogen receptor alpha. Similar compounds include:
Fulvestrant: A selective estrogen receptor degrader that also targets estrogen receptor alpha but with lower potency.
This compound stands out due to its ability to degrade estrogen receptor alpha at very low concentrations, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C29H27F3N2O2 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C29H27F3N2O2/c1-16-12-21-20-6-4-5-7-24(20)33-26(21)27(34(16)15-29(2,3)32)25-22(30)13-19(14-23(25)31)17-8-10-18(11-9-17)28(35)36/h4-11,13-14,16,27,33H,12,15H2,1-3H3,(H,35,36)/t16-,27-/m1/s1 |
InChI Key |
XKYAKCQZMYWSSE-CHAGWJKLSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Origin of Product |
United States |
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